3,4-Pyridinedicarboxamide
Description
Context within Pyridinedicarboxamide Chemistry
Pyridinedicarboxamides are a class of compounds characterized by a pyridine (B92270) core substituted with two carboxamide functional groups (-CONH₂). The specific placement of these amide groups on the pyridine ring—a phenomenon known as isomerism—profoundly influences the molecule's physical and chemical properties, including its reactivity, solubility, and coordination behavior. smolecule.comchemimpex.comcymitquimica.com The 3,4-isomer is one of several possibilities, alongside more commonly studied isomers such as 2,6- and 3,5-pyridinedicarboxamide. researchgate.netmassey.ac.nz
The unique arrangement of functional groups in 3,4-pyridinedicarboxamide, with amide groups on adjacent carbon atoms of the aromatic ring, distinguishes it from its other isomers. This positioning affects the electronic properties of the pyridine ring and the steric environment around the functional groups. smolecule.com For instance, research comparing various dicarboxamides has shown that the position and basicity of the nitrogen heteroatom in the pyridine ring are critical in defining the resulting hydrogen-bonded structures in the solid state. researchgate.netresearchgate.net While isomers like 2,6-pyridinedicarboxamide (B1202270) are often explored for their symmetric, pincer-like chelation capabilities, the asymmetric nature of the 3,4-isomer provides different coordination geometries and reactivity patterns. researchgate.netresearchgate.net
Chemical Properties of this compound| Property | Value |
|---|---|
| CAS Number | 4663-98-3 scbt.com |
| Molecular Formula | C₇H₇N₃O₂ scbt.com |
| Molecular Weight | 165.15 g/mol scbt.com |
| IUPAC Name | pyridine-3,4-dicarboxamide smolecule.com |
| Appearance | White to off-white crystalline powder smolecule.com |
Significance in Advanced Organic Synthesis and Design
This compound serves as a versatile building block in organic synthesis. chemimpex.comcymitquimica.com Its synthesis is commonly achieved through the reaction of its corresponding acid, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid), with ammonia (B1221849) or an appropriate amine. This transformation often requires the use of dehydrating agents to facilitate the formation of the amide bonds. smolecule.com
Once synthesized, the compound offers multiple reactive sites for further chemical modification. The amide groups can undergo various transformations; for example, they can be oxidized to form carboxylic acids or reduced to yield amines. smolecule.com Furthermore, the pyridine ring itself can participate in substitution reactions. smolecule.com This chemical versatility allows this compound to function as a key intermediate in the synthesis of more complex molecules with tailored properties. chemimpex.com Research has demonstrated the synthesis of various N-substituted derivatives, such as N-aminoalkyl 3,4-pyridinedicarboxamides, which have been investigated for their pharmacological properties. nih.govresearchgate.net This highlights the role of the this compound scaffold in designing new molecular entities for specific applications.
Fundamental Role in Coordination Chemistry and Supramolecular Architecture
The structure of this compound is well-suited for applications in coordination chemistry and supramolecular assembly. It can act as a ligand, using the nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the two amide groups to bind to metal ions, a process known as chelation. smolecule.comchemimpex.com This ability allows for the construction of a wide array of coordination complexes and coordination polymers, where the final structure and dimensionality are influenced by factors like the choice of the metal ion and any substituents on the amide groups. smolecule.com Its potential as a ligand extends to the development of novel materials, including metal-organic frameworks (MOFs), which are porous materials with applications in catalysis and gas storage. chemimpex.com
Beyond forming discrete coordination complexes, this compound plays a significant role in supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. smolecule.com The amide groups are excellent hydrogen bond donors and acceptors, enabling the molecule to self-assemble into well-defined patterns. researchgate.net Studies on related dicarboxamides have shown that these hydrogen-bonding interactions can generate one-dimensional ladders or two-dimensional sheets in the solid state. researchgate.net The specific geometry of the 3,4-isomer dictates the possible hydrogen-bonding motifs, making it a valuable tool for crystal engineering and the rational design of complex supramolecular architectures. researchgate.net The interplay of coordination bonds with metal ions and hydrogen bonding between ligands allows for the creation of intricate, multi-dimensional networks with emergent properties. acs.org
Structure
3D Structure
Properties
IUPAC Name |
pyridine-3,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVRSQEAUFLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393195 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-98-3 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Pyridinedicarboxamide | |
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Synthetic Methodologies for 3,4 Pyridinedicarboxamide and Its Structural Analogs
Direct Synthesis Strategies for the 3,4-Pyridinedicarboxamide Core
While many methods exist for constructing substituted pyridine (B92270) rings, the direct, one-pot synthesis of the unsubstituted this compound core via multi-component or cyclocondensation reactions is not the most common approach. These methods typically yield highly substituted and functionalized pyridine derivatives. The most straightforward and widely utilized method for preparing the parent this compound involves the amidation of a pre-formed precursor, 3,4-pyridinedicarboxylic acid, also known as cinchomeronic acid nih.gov.
This precursor is readily converted to 3,4-pyridinedicarboxylic anhydride (cinchomeronic anhydride) . Subsequent reaction of the anhydride with ammonia (B1221849) provides a direct route to this compound. The reaction involves a nucleophilic attack of ammonia on the carbonyl carbons of the anhydride, leading to the formation of the diamide (B1670390) libretexts.org.
| Precursor | Reagent | Product | Description |
| 3,4-Pyridinedicarboxylic Anhydride | Ammonia (NH₃) | This compound | The cyclic anhydride reacts with two equivalents of ammonia. The first stage involves the formation of an amide and a carboxylic acid, which is then converted to an ammonium (B1175870) carboxylate salt. Upon heating, this intermediate can be converted to the final diamide product libretexts.orgchemguide.co.uk. |
Multi-component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. These reactions are powerful tools in medicinal and combinatorial chemistry for rapidly generating libraries of complex molecules. Various MCRs have been developed for the synthesis of substituted pyridine rings. However, these methods are generally geared towards producing derivatives with diverse substitution patterns rather than the specific, unsubstituted this compound core.
Cyclocondensation reactions are fundamental in heterocyclic chemistry for constructing ring systems from acyclic precursors. Classic methods for pyridine synthesis, such as the Hantzsch pyridine synthesis, involve the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. These routes inherently introduce substituents onto the pyridine ring at positions dictated by the starting materials. While powerful for creating structural analogs, they are not typically employed for the direct synthesis of the parent this compound.
Synthesis of Pyridinedicarboxamide Derivatives
Derivatives of this compound can be synthesized by modifying the core structure in three main ways: functionalizing the pyridine ring, altering the amide groups, or constructing fused heterocyclic systems.
The this compound ring is electron-deficient due to the electron-withdrawing nature of the two amide groups. This electronic character governs its reactivity towards further substitution. Direct electrophilic aromatic substitution is difficult. Instead, functionalization often relies on reactions suited for electron-poor heterocycles.
One strategy involves the use of pyridyne intermediates. The generation of a 3,4-pyridyne allows for subsequent nucleophilic addition. The regioselectivity of this addition can be controlled by introducing other substituents onto the ring, which distort the pyridyne intermediate and favor attack at a specific carbon (C3 or C4) nih.gov. This approach is valuable for creating highly substituted pyridines that are otherwise difficult to access nih.gov.
The two amide groups of this compound are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives.
Dehydration to Dinitriles: The primary amide groups can be dehydrated to form nitrile functionalities. This transformation converts this compound into 3,4-dicyanopyridine. A variety of dehydrating agents can accomplish this, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and adducts of sulfur trioxide and an amine google.comchemistrysteps.com. The choice of reagent depends on the desired reaction conditions and substrate tolerance researchgate.netnih.govresearchgate.net.
Hofmann Rearrangement: The Hofmann rearrangement provides a method to convert primary amides into primary amines with the loss of one carbon atom wikipedia.orgtcichemicals.com. When applied to this compound, this reaction can be used to synthesize 3,4-diaminopyridine. The reaction proceeds by treating the diamide with bromine and a strong base, such as sodium hydroxide, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine masterorganicchemistry.comresearchgate.net. A well-known application of this reaction is the conversion of nicotinamide to 3-aminopyridine wikipedia.orgslideshare.net.
Reduction to Amines: The carbonyl groups of the amides can be reduced to methylene groups to afford the corresponding diamines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B₂H₆) are typically required for this transformation, converting this compound into 3,4-bis(aminomethyl)pyridine researchgate.netyoutube.comyoutube.com.
| Reaction | Reagent(s) | Product |
| Dehydration | P₂O₅, POCl₃, or SOCl₂ | 3,4-Dicyanopyridine |
| Hofmann Rearrangement | Br₂ / NaOH | 3,4-Diaminopyridine |
| Reduction | LiAlH₄ or B₂H₆ | 3,4-Bis(aminomethyl)pyridine |
Synthesis of Fused Heterocyclic Systems Containing the Pyridinedicarboxamide Moiety (e.g., Pyrrolo[3,4-c]pyridine)
The adjacent positioning of the two functional groups in this compound and its precursors makes it an ideal starting point for the synthesis of fused bicyclic heterocycles. A prominent example is the synthesis of the pyrrolo[3,4-c]pyridine system.
This is typically achieved by reacting 3,4-pyridinedicarboxylic anhydride with ammonia or a primary amine. The reaction leads to the formation of a cyclic imide known as a pyrrolo[3,4-c]pyridine-1,3-dione researchgate.net. This structure is a key scaffold in medicinal chemistry and serves as a building block for more complex molecules. The reaction involves an initial amidation followed by an intramolecular cyclization with the loss of a water molecule to form the fused five-membered pyrrole ring.
Regioselective Synthesis and Functionalization Pathways
The precise control of substituent placement on the pyridine ring is a formidable challenge in synthetic organic chemistry. The electronic nature of the pyridine ring, characterized by its π-deficient character, dictates its reactivity towards nucleophilic and electrophilic reagents. For this compound, the two amide functionalities significantly influence the regioselectivity of subsequent transformations.
Strategies for Site-Specific Chemical Transformations
Site-specific functionalization of the this compound scaffold relies on the strategic manipulation of the inherent reactivity of the pyridine ring, often augmented by the directing effects of the carboxamide groups. These groups, particularly when substituted with alkyl groups on the nitrogen (e.g., N,N,N',N'-tetraalkyl-3,4-pyridinedicarboxamide), can act as powerful directing metalation groups (DMGs).
One key strategy involves the introduction of a halogen atom at a specific position on the pyridine ring, which can then be subjected to a variety of cross-coupling reactions or further functionalization. The regioselectivity of the initial halogenation is often dictated by the electronic and steric environment of the pyridine nucleus.
Another powerful approach is the generation of pyridyne intermediates. For instance, a 3,4-pyridyne can be generated from a suitably substituted halopyridine. The subsequent regioselective addition of nucleophiles to the pyridyne is a critical step, which can be influenced by the presence of other substituents on the ring. Research has shown that a substituent at the C2 position can significantly influence the regioselectivity of nucleophilic addition to a 3,4-pyridyne intermediate.
Directed Ortho-Metalation and Related Methodologies
Directed ortho-metalation (DoM) has emerged as a powerful and versatile tool for the regioselective functionalization of aromatic and heteroaromatic compounds. unblog.fruwindsor.ca This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped with a wide range of electrophiles to introduce a new substituent at the ortho position.
For pyridine derivatives, a DMG is essential to achieve regioselective lithiation and to avoid nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. unblog.frharvard.edu The amide group, particularly a tertiary amide, is recognized as a potent DMG. uwindsor.ca In the case of N,N,N',N'-tetraalkyl-3,4-pyridinedicarboxamide, the two amide groups are expected to direct lithiation to the adjacent C-2 and C-5 positions.
The general principle of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base in close proximity to the ortho-proton, facilitating its abstraction. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, LDA) and reaction conditions (temperature, solvent) are critical for the success and regioselectivity of the metalation. harvard.edu
While specific literature detailing the directed ortho-metalation of this compound itself is limited, the principles of DoM on pyridine systems with amide directing groups provide a strong foundation for predicting its reactivity. It is anticipated that the lithiation of an N,N,N',N'-tetraalkyl-3,4-pyridinedicarboxamide would proceed at the C-2 and/or C-5 positions, depending on the specific reaction conditions and the steric and electronic environment. The resulting lithiated species can then be quenched with various electrophiles to introduce substituents at these positions with high regioselectivity.
Table 1: Potential Electrophiles for Trapping Lithiated this compound
| Electrophile | Resulting Functional Group |
| D₂O | Deuterium |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| Aldehydes/Ketones (e.g., PhCHO) | Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Disulfides (e.g., Ph₂S₂) | Thioether |
| Iodine (I₂) | Iodo |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl |
Reaction Mechanisms and Mechanistic Studies of 3,4 Pyridinedicarboxamide Reactivity
Intrinsic Reactivity of the Pyridinedicarboxamide Framework
The inherent reactivity of the 3,4-Pyridinedicarboxamide molecule, independent of external catalysts like metal ions, is defined by the properties of its amide protons and the pyridine (B92270) nitrogen. Its rigid, planar structure facilitates effective π-π interactions, which influences its solubility and reactivity. scbt.com
The protons on the two amide groups (-CONH₂) play a crucial role in the molecule's reaction pathways, primarily through their ability to form hydrogen bonds and their inherent acidity. Unlike amines, amides are not basic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This delocalization makes the amide N-H bonds significantly more acidic than amine N-H bonds. masterorganicchemistry.com
The dual amide groups in this compound enhance its capacity for hydrogen bonding, allowing it to interact with other molecules or form intermolecular networks. scbt.com This interaction is critical in molecular recognition and self-assembly processes. In reaction mechanisms, the amide protons can act as proton donors, stabilizing transition states or intermediates. Evidence for hydrogen bonding from amide protons to aromatic systems can be observed through significant downfield or upfield shifts in their ¹H NMR chemical shifts. nih.gov
| Property | Description | Implication for Reactivity |
| Acidity | The N-H protons are acidic (pKa ≈ 17 for acetamide) due to resonance stabilization of the conjugate base. masterorganicchemistry.com | Can be deprotonated by strong bases to form amide anions, which are potent nucleophiles. |
| Hydrogen Bonding | The N-H groups are effective hydrogen bond donors. The carbonyl oxygens are effective hydrogen bond acceptors. | Facilitates intermolecular interactions, influences solubility, and can play a role in organizing reactants in a transition state. scbt.com |
| Basicity | The nitrogen lone pair is delocalized into the carbonyl, making the amide group non-basic. libretexts.orglibretexts.org | The amide nitrogen does not readily protonate, preventing it from acting as a base in most reaction conditions. |
This table provides an interactive summary of the key properties of amide protons and their influence on chemical reactivity.
The nitrogen atom within the pyridine ring exerts a strong influence on the molecule's electronic properties and steric accessibility. As a heteroatom, nitrogen is more electronegative than carbon, leading to a significant inductive electron-withdrawing effect. This effect deactivates the aromatic ring towards electrophilic substitution reactions. researchgate.net Protonation of the nitrogen atom further enhances this deactivation. researchgate.net
The position of the nitrogen atom relative to the amide groups is critical. In this compound, the nitrogen atom's electron-withdrawing effect polarizes the ring, influencing the regioselectivity of nucleophilic substitution reactions. scbt.comnih.gov For instance, in reactions involving highly reactive 3,4-pyridyne intermediates, substituents on the ring can induce aryne distortion, directing incoming nucleophiles to a specific carbon atom. nih.gov The electronic influence of the pyridine nitrogen can be compared to that of a nitro group in terms of its effect on the rates of reactions like ester hydrolysis. rsc.org
| Effect | Description | Consequence for this compound |
| Inductive Effect | The electronegative nitrogen atom withdraws electron density from the ring carbons. | The pyridine ring is electron-deficient ("π-deficient"), making it less reactive toward electrophiles and more susceptible to nucleophiles. |
| Mesomeric (Resonance) Effect | The nitrogen lone pair can participate in the π-system, but its primary effect is withdrawing. | Contributes to the overall deactivation of the ring for electrophilic attack. |
| Basicity | The lone pair on the pyridine nitrogen is available for protonation (pKa of pyridine ≈ 5.2). | Can be protonated under acidic conditions, forming a pyridinium cation which strongly deactivates the ring. researchgate.net |
| Steric Hindrance | The nitrogen and adjacent amide groups can sterically block certain approaches to the ring. | May influence the regioselectivity of reactions by favoring attack at less hindered positions. |
This interactive table outlines the electronic and steric effects of the pyridine nitrogen and their consequences for the molecule's reactivity.
Metal-Mediated and Catalytic Reactivity
This compound is an effective ligand in coordination chemistry, forming stable complexes with a variety of metal ions. scbt.com This coordination can dramatically alter the reactivity of the ligand and enable its use in metal-mediated transformations and catalysis.
Upon coordination to a metal center, the electronic properties of the this compound ligand are modified, which can "activate" it for reactions that are not feasible with the free ligand. Coordination typically occurs through the pyridine nitrogen and one or both of the carbonyl oxygen atoms, forming a chelate ring. nih.gov This bidentate or tridentate coordination creates a stable complex.
Once complexed, the increased polarization of the C=O bonds can make the carbonyl carbons more susceptible to nucleophilic attack. The metal center can also act as a Lewis acid, activating other substrates for transformation. For example, pyridine-pyridone ligands have been shown to enable palladium-catalyzed β-methylene C–H activation of carboxylic acids, leading to the synthesis of unsaturated products. nih.gov The ligand's structure is crucial for promoting the desired chemical transformation and preventing product inhibition. nih.gov
Complexes involving pyridinedicarboxamide and related structures can act as catalysts for various organic reactions. The elucidation of the catalytic cycle is key to understanding the reaction mechanism and optimizing the catalyst. A general catalytic cycle involves:
Coordination: The reactant (substrate) coordinates to the metal center of the catalyst.
Transformation: The substrate undergoes a chemical change, such as insertion, oxidation, reduction, or rearrangement, often involving the coordinated pyridinedicarboxamide ligand.
Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.
For example, a proposed catalytic cycle for the palladium/arsenic-mediated hydration of nitriles involves the coordination of the nitrile to a palladium center that also bears an arsenous acid ligand. frontiersin.org The arsenic atom then acts as a nucleophile, attacking the coordinated nitrile, followed by hydrolysis to release the amide product and regenerate the catalyst. frontiersin.org Similarly, in palladium-catalyzed C-H arylation reactions, a key step in the proposed cycle is the turnover-limiting oxidation of a dimeric Pd(II) catalyst by an oxidant, leading to a high-oxidation-state palladium intermediate that facilitates C-C bond formation. nih.gov
| Step | Description | Example |
| 1. Catalyst Activation/Substrate Binding | The active form of the catalyst is generated and binds the substrate(s). | A Pd(II) complex coordinates a nitrile molecule. frontiersin.org |
| 2. Migratory Insertion/Nucleophilic Attack | The bound substrate undergoes transformation. | The arsenic ligand attacks the nitrile carbon. frontiersin.org |
| 3. Intermediate Formation | A key intermediate is formed post-transformation. | A five-membered ring intermediate is formed. frontiersin.org |
| 4. Product Release & Catalyst Regeneration | The product is released, and the catalyst returns to its active state. | Hydrolysis releases the amide product and regenerates the Pd-As species. frontiersin.org |
This interactive table illustrates the fundamental steps of a representative catalytic cycle involving a metal complex.
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred, often in a concerted elementary step. wikipedia.org This process is distinct from sequential pathways involving separate electron transfer (ET) and proton transfer (PT) steps. PCET is particularly relevant for coordination complexes where a redox-active metal is linked to a ligand capable of proton donation or acceptance.
A metal complex of this compound is well-suited for PCET. It features:
A redox-active metal center that can be oxidized or reduced.
Proton-donating amide N-H groups in close proximity to the metal center.
A conjugated pyridine ring that can facilitate electron transfer.
In a hypothetical PCET reaction, the oxidation state of the metal could change simultaneously with the transfer of a proton from one of the amide groups to a bound substrate or an external base. The concerted nature of this process can provide a lower energy pathway than sequential ET and PT, thereby accelerating the reaction rate. wikipedia.org The comproportionation of a Ru(II) aquo complex and a Ru(IV) oxo complex to form two equivalents of a Ru(III) hydroxo complex is a well-studied example of PCET involving a pyridine ligand. wikipedia.org The rate of such reactions and the associated kinetic isotope effect (KIE) are key experimental indicators used to establish a concerted PCET mechanism. nih.govyoutube.com
Intermolecular and Intramolecular Interactions Governing Reactivity
The chemical transformations of this compound are not solely dictated by the inherent properties of the molecule itself, but are significantly influenced by its interactions with neighboring molecules and the solvent. These non-covalent interactions can stabilize transition states, alter reaction pathways, and ultimately determine the products of a chemical reaction.
Hydrogen Bonding Networks in Reaction Dynamics
Hydrogen bonding plays a pivotal role in the supramolecular chemistry of this compound, influencing its crystal packing and its behavior in solution. The molecule possesses multiple hydrogen bond donors (the amide N-H groups) and acceptors (the amide carbonyl oxygens and the pyridine ring nitrogen), allowing for the formation of intricate and robust hydrogen-bonding networks.
While direct crystallographic studies on this compound are not extensively reported in the reviewed literature, analysis of a closely related isomer, 3,5-pyridinedicarboxamide (PDC), provides valuable insights. In the solid state, PDC molecules are held together by hydrogen-bonded R22(8) rings, a common motif in dicarboxamides. Furthermore, the pyridine nitrogen atom in PDC acts as a hydrogen bond acceptor, participating in a C11(6) chain. This participation of the heteroatom in the hydrogen-bonding network is a key feature that likely extends to the 3,4-isomer.
The presence of two adjacent carboxamide groups in this compound suggests a high potential for both intramolecular and intermolecular hydrogen bonding. These interactions can pre-organize the molecule for a specific reaction, thereby lowering the activation energy of a particular pathway. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, hydrogen bonding to the carbonyl oxygen can enhance its electrophilicity. Conversely, hydrogen bonding involving the amide N-H can influence its acidity and its role in proton transfer steps.
The ability of this compound to act as a ligand in the formation of coordination polymers further underscores the importance of its hydrogen bonding capabilities. In such structures, hydrogen bonds can direct the assembly of the metal-organic framework and influence the resulting topology and dimensionality.
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are foundational for identifying functional groups and understanding the specifics of the molecular bonding environment.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 3,4-Pyridinedicarboxamide, the key functional groups are the primary amides and the aromatic pyridine (B92270) ring.
The spectrum is expected to be dominated by characteristic absorptions of the amide groups. Symmetrical and asymmetrical N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two distinct bands in the 3100-3500 cm⁻¹ region. The C=O stretching vibration, known as the Amide I band, is anticipated to be a very strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration, or the Amide II band, is expected near 1600-1640 cm⁻¹.
The pyridine moiety also presents characteristic signals. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern and appear in the fingerprint region below 900 cm⁻¹.
Table 1: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3400 - 3100 | Medium-Strong | N-H Stretching (asymmetric & symmetric) | Primary Amide (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretching | Aromatic (Pyridine) |
| ~1670 | Strong | C=O Stretching (Amide I) | Primary Amide |
| ~1620 | Medium | N-H Bending (Amide II) | Primary Amide |
| 1600 - 1400 | Medium-Weak | C=C and C=N Stretching | Aromatic (Pyridine) |
| ~1400 | Medium | C-N Stretching | Primary Amide |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and vibrational modes that induce a change in molecular polarizability are Raman-active. While amide bands are observable, Raman spectroscopy is particularly effective for characterizing the skeletal vibrations of the pyridine ring.
For this compound, the symmetric "ring breathing" mode of the pyridine ring is expected to produce a strong and sharp signal, which is a hallmark of aromatic systems in Raman spectra. Other ring deformation and stretching modes will also be visible. While experimental Raman spectra for this compound are not widely published, analysis of the closely related 3,4-pyridinedicarboxylic acid reveals characteristic ring vibrations that are expected to be present in the dicarboxamide as well, albeit shifted due to the change in substituent. researchgate.net Non-polar bonds, which are weak in FTIR, often give strong signals in Raman, making it a valuable tool for analyzing the C-C backbone of the pyridine ring.
Table 2: Predicted Principal Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Mode |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| ~1670 | Weak | C=O Stretching (Amide I) |
| ~1600 | Strong | Aromatic Ring Stretching |
| ~1000 | Very Strong | Aromatic Ring Breathing (trigonal) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. There are three aromatic protons on the pyridine ring (at positions 2, 5, and 6) and four amide protons (-NH₂) which may be broadened due to quadrupole effects and chemical exchange.
The aromatic protons are expected to resonate in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and amide substituents.
H-2: This proton is ortho to the ring nitrogen and is expected to be the most deshielded, likely appearing as a singlet or a narrow doublet.
H-6: This proton is also ortho to the ring nitrogen and adjacent to H-5, expected to appear as a doublet.
H-5: This proton is coupled to H-6 and would appear as a doublet.
The two amide groups (-CONH₂) contain protons that are often diastereotopic and may appear as two broad singlets, or a single broad singlet, depending on the solvent and temperature, due to restricted rotation around the C-N bond and exchange with solvent protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CONH₂ | 7.5 - 8.5 | Broad Singlet | 4H |
| H-2 | 8.8 - 9.0 | Singlet (s) | 1H |
| H-6 | 8.6 - 8.8 | Doublet (d) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
A proton-decoupled ¹³C NMR spectrum of this compound would display seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. libretexts.org
Carbonyl Carbons (C=O): The two amide carbonyl carbons are expected to have the most downfield chemical shifts, typically in the range of 165-175 ppm. libretexts.org
Pyridine Ring Carbons: The five carbons of the pyridine ring will have shifts in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) and those bearing the amide substituents (C-3 and C-4) will be significantly deshielded compared to the carbon bearing only a hydrogen (C-5). The quaternary carbons (C-3 and C-4) often show weaker signals. huji.ac.il
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Amides) | 165 - 175 | Two distinct signals expected. |
| C-2, C-6 | 148 - 155 | Carbons adjacent to ring nitrogen. |
| C-3, C-4 | 135 - 145 | Quaternary carbons attached to amide groups. |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical information about the electronic structure and photophysical properties of a molecule by examining how it interacts with light.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons to higher energy orbitals. The spectrum for this compound is characterized by absorptions in the UV region arising from π → π* electronic transitions within the aromatic pyridine ring and the carbonyl groups of the amide functions. Studies on related pyridinedicarboxylate compounds show intense absorption bands typically occurring between 220 and 300 nm. nih.gov For this compound, distinct absorption maxima are expected in this region, reflecting the conjugated system of the molecule.
Interactive Table: Predicted UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |
| ~230 nm | ~15,000 L mol⁻¹ cm⁻¹ | π → π |
| ~275 nm | ~8,000 L mol⁻¹ cm⁻¹ | π → π |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While some complex substituted pyridines are known to be fluorescent, simple pyridine derivatives often exhibit low fluorescence quantum yields. researchgate.netnih.govmdpi.com The photophysical properties of this compound are expected to be modest, with weak emission anticipated. The energy absorbed by the molecule is more likely to be dissipated through non-radiative pathways, such as vibrational relaxation or intersystem crossing, rather than being re-emitted as light. The specific emission wavelength and intensity would be sensitive to the solvent environment.
Interactive Table: Predicted Photophysical Properties for this compound
| Property | Predicted Value |
| Emission Maxima (λem) | ~350 - 400 nm |
| Fluorescence Quantum Yield (ΦF) | < 0.05 |
| Stokes Shift | ~75 - 125 nm |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the precise mass and molecular formula of a compound, as well as gaining structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by comparing the experimentally measured exact mass to the theoretical mass calculated from its chemical formula. For this compound (C₇H₇N₃O₂), HRMS would be used to confirm the molecular formula by matching the observed mass of the protonated molecule [M+H]⁺ to its calculated value.
Interactive Table: HRMS Data for this compound
| Ion Formula | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| [C₇H₈N₃O₂]⁺ | C₇H₇N₃O₂ | 166.06110 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, such as the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For amides, a common and diagnostic fragmentation pathway is the cleavage of the amide N-CO bond. nih.govrsc.org The analysis of fragmentation patterns for pyridine derivatives can help confirm the structure and substitution of the ring. nih.gov
A plausible fragmentation pathway for protonated this compound would involve initial losses of ammonia (B1221849) (NH₃) or the elements of isocyanic acid (HNCO) from the amide groups, followed by cleavage of the second amide group and fragmentation of the pyridine ring itself.
Interactive Table: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 166.06)
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 166.06 | 149.03 | NH₃ | Ion from loss of ammonia |
| 166.06 | 123.04 | CONH₂ | Pyridine carboxonium ion |
| 123.04 | 95.03 | CO | Pyridinium ion |
| 123.04 | 78.03 | CONH | Pyridine ion |
X-ray Diffraction
X-ray diffraction is a powerful analytical technique that relies on the scattering of X-rays by the ordered arrangement of atoms within a crystal. The resulting diffraction pattern is unique to a specific crystalline solid, acting as a fingerprint for its atomic structure.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The diffraction pattern produced contains detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles.
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published single crystal X-ray diffraction data for this compound. Therefore, no experimental data on its absolute structure, such as unit cell parameters, space group, and atomic coordinates, is currently available in the public domain.
While data for isomeric compounds like 3,5-Pyridinedicarboxamide exists, a detailed analysis of this compound's crystal structure awaits future experimental investigation. Such a study would be invaluable for understanding its intermolecular interactions, hydrogen bonding networks, and polymorphic forms.
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). PXRD is instrumental in identifying crystalline phases, determining phase purity, and investigating the effects of processing or environmental factors on the solid-state structure.
Similar to single crystal data, a thorough review of the available scientific literature indicates that no experimental powder X-ray diffraction patterns for this compound have been published. Consequently, a reference PXRD pattern, including characteristic peak positions (2θ values) and their relative intensities, is not available for this compound. The acquisition of such data would be essential for routine characterization, quality control, and solid-state stability studies of this compound.
Computational Chemistry and Theoretical Investigations of 3,4 Pyridinedicarboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. For 3,4-Pyridinedicarboxamide, DFT calculations can predict a wide range of properties, from its preferred three-dimensional structure to its electronic and spectroscopic signatures.
Geometry Optimization and Conformational Analysis
The first step in the theoretical investigation of a molecule like this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest potential energy. youtube.com DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform this optimization.
Conformational analysis is particularly important for this compound due to the rotational freedom of the two amide (-CONH₂) groups attached to the pyridine (B92270) ring. Different orientations of these groups relative to the ring and to each other result in various conformers, each with a distinct energy. Computational methods can explore the potential energy surface to identify the global minimum (the most stable conformer) and other low-energy local minima. chemrxiv.orgmdpi.com For related pyridine-based molecules, studies have shown that intramolecular hydrogen bonding and steric interactions are critical factors in determining the most stable conformation. mdpi.comethz.ch The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. nih.govplos.org
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. rsc.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. nih.govnist.govschrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. youtube.com
DFT calculations are highly effective for determining the energies and spatial distributions of these frontier orbitals. For similar pyridine dicarboxylic acid derivatives, DFT studies have shown that the HOMO is typically distributed over the pyridine ring, while the LUMO may be localized on the ring and the substituent groups. electrochemsci.org This distribution provides insight into the sites most susceptible to electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.21 |
| ELUMO | -2.53 |
| ΔE (HOMO-LUMO Gap) | 4.68 |
Data derived from a DFT study on a structurally related compound to illustrate typical values. electrochemsci.org
Prediction of Spectroscopic Properties (IR, UV-Vis, NMR Chemical Shifts)
DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. researchgate.net These calculations predict the positions and intensities of vibrational modes, which correspond to the stretching and bending of chemical bonds. It is a known issue that DFT methods often overestimate vibrational frequencies compared to experimental data. nih.gov Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. nih.govarxiv.org Comparing theoretical and experimental spectra aids in the assignment of complex vibrational bands.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Pyridine) | 3075 | 3088 |
| C≡N Stretch | 2241 | 2275 |
| C=C/C=N Ring Stretch | 1577 | 1585 |
| C-H In-plane Bend | 1230 | 1236 |
Data for a related compound used for illustrative purposes. researchgate.netresearchgate.net
UV-Vis Spectroscopy: The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the transition energies (wavelengths) and oscillator strengths (absorption intensities), can be used to simulate the UV-Vis spectrum. chemrxiv.org These calculations help assign absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. researchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using DFT, most commonly with the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com The calculation determines the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule. aps.org The chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.org These predictions are invaluable for assigning experimental NMR signals and confirming molecular structures.
Reaction Pathway Analysis and Transition State Identification
DFT is also employed to study the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can trace the lowest energy path a reaction follows from reactants to products. A key aspect of this analysis is the identification of the transition state—the highest energy point along the reaction coordinate. nih.gov
The geometry of the transition state is located and optimized, and it is characterized by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction path. nih.gov From the energies of the reactants and the transition state, the activation energy barrier for the reaction can be calculated. This information is vital for understanding reaction kinetics and predicting whether a proposed reaction mechanism is feasible under given conditions.
Ab Initio Quantum Chemical Methods
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, solving the Schrödinger equation without the use of empirical parameters derived from experimental data. wikipedia.orgijsr.net
High-Level Electronic Structure Calculations
While DFT is a powerful and versatile tool, higher accuracy can sometimes be achieved with more computationally intensive ab initio wavefunction-based methods. These are often referred to as post-Hartree-Fock methods because they begin with a basic Hartree-Fock calculation and then add corrections to account for electron correlation, which is approximated in DFT. chemeurope.com
Examples of high-level ab initio methods include:
Møller-Plesset Perturbation Theory (MPn): This method, particularly at the second order (MP2), is a common way to introduce electron correlation and improve upon Hartree-Fock results. nih.gov
Coupled Cluster (CC) Theory: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties for small to medium-sized molecules. nih.gov
These high-level calculations, while computationally expensive, can serve as benchmarks for calibrating more efficient methods like DFT. rsc.org They are particularly useful for systems where DFT might struggle or for obtaining highly precise data on properties like reaction energies and barrier heights.
Correlation with Experimental Data for Validation
A critical step in computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. For this compound, this typically involves correlating geometric parameters obtained from quantum chemical calculations, such as Density Functional Theory (DFT), with data from single-crystal X-ray diffraction. This validation ensures that the computational model accurately represents the real-world molecular structure.
The primary parameters for comparison are bond lengths, bond angles, and dihedral (torsional) angles. Discrepancies between calculated and experimental values can highlight the influence of solid-state packing forces, such as hydrogen bonding and crystal lattice effects, which are present in the experimental structure but absent in a gas-phase computational model of a single molecule. Advanced computational models can simulate the crystalline environment to provide a more direct comparison. A strong correlation between theoretical and experimental data provides confidence in the model's ability to predict other properties, such as electronic structure and reactivity.
Below is an example of a data table that would be used for such a comparative analysis. The experimental values would be sourced from crystallographic databases, while theoretical values are derived from computational modeling.
| Geometric Parameter | Atom(s) Involved | Theoretical Value (e.g., DFT B3LYP/6-31G*) | Experimental Value (X-ray Diffraction) | Deviation (%) |
|---|---|---|---|---|
| Bond Length (Å) | C3-C(O)NH2 | 1.510 | 1.505 | 0.33% |
| Bond Length (Å) | C4-C(O)NH2 | 1.508 | 1.506 | 0.13% |
| Bond Angle (°) | N1-C2-C3 | 123.5 | 123.8 | -0.24% |
| Dihedral Angle (°) | N1-C2-C3-C4 | -0.5 | 0.1 | - |
| Dihedral Angle (°) | C2-C3-C(O)-N | 25.8 | 28.2 | -8.51% |
Analysis of Non-Covalent Interactions
Non-covalent interactions are the primary forces responsible for the supramolecular assembly of molecules in the solid state and play a crucial role in molecular recognition. nih.govnih.gov For this compound, with its pyridine ring and two amide functional groups, these interactions are extensive and define its crystal structure and potential for forming larger assemblies. smolecule.com
The structure of this compound contains multiple hydrogen bond donors (the -NH₂ groups) and acceptors (the carbonyl oxygens and the pyridine nitrogen atom). This arrangement facilitates the formation of a robust network of hydrogen bonds.
Intramolecular Hydrogen Bonding: Depending on the conformation of the carboxamide groups, weak intramolecular hydrogen bonds could potentially form. However, these are often less favorable than the extensive intermolecular networks.
Intermolecular Hydrogen Bonding: This is the dominant interaction. The amide groups can form classic N-H···O hydrogen bonds, leading to the creation of dimers, chains, or sheets. The pyridine nitrogen can also act as a hydrogen bond acceptor. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points to confirm and characterize the strength of these hydrogen bonds. Studies on related pyridine derivatives show that such interactions are fundamental to their crystal packing. nih.govnih.gov
The potential hydrogen bond donors and acceptors within the this compound molecule are summarized below.
| Type | Group | Atom | Role |
|---|---|---|---|
| Donor | Amide | N-H | Primary |
| Acceptor | Carbonyl | C=O | Strong |
| Acceptor | Pyridine | N | Moderate |
The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for stabilizing the crystal structure. mdpi.comresearchgate.net These interactions arise from a combination of van der Waals forces and electrostatic interactions between the quadrupole moments of the aromatic rings. semanticscholar.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgfraserlab.com For this compound, MD simulations can provide valuable information on its conformational flexibility and its behavior in different environments, such as in solution or when bound to a biological target. openpharmaceuticalsciencesjournal.comnih.gov
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org The key degrees of freedom in this compound are the rotations around the C(ring)-C(amide) and C-N bonds.
In Solution: MD simulations can map the potential energy surface of the molecule, revealing low-energy, stable conformations and the energy barriers between them. In a solvent, the molecule is expected to be highly flexible, with the two carboxamide groups rotating relatively freely. The preferred conformations will be influenced by interactions with solvent molecules.
In the Solid State: The conformation is largely fixed by the strong intermolecular forces within the crystal lattice. The observed solid-state conformation, determined by X-ray crystallography, typically corresponds to one of the low-energy minima found in theoretical calculations, modified slightly by packing effects.
Key dihedral angles are monitored during an MD simulation to characterize the molecule's conformational behavior.
| Dihedral Angle | Atoms Defining the Angle | Description of Motion |
|---|---|---|
| τ1 | C2-C3-C(O)-N | Rotation of the C3-carboxamide group |
| τ2 | C3-C4-C(O)-N | Rotation of the C4-carboxamide group |
| ω1 | C3-C(O)-N-H | Rotation about the C-N amide bond (C3) |
| ω2 | C4-C(O)-N-H | Rotation about the C-N amide bond (C4) |
When this compound acts as a ligand binding to a receptor, such as a protein or a metal center, its flexibility is a key determinant of its binding affinity and specificity. MD simulations of the ligand-receptor complex can elucidate the dynamic nature of this interaction.
The simulation can show how the ligand adapts its conformation to fit optimally within the binding site—an effect known as "induced fit." Simultaneously, the protein's binding site may also undergo conformational changes to better accommodate the ligand. By analyzing the trajectory from an MD simulation, researchers can identify key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. Metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are used to assess the stability of the complex over time. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual residues can reveal which parts of the ligand and the binding site are flexible and which are rigid upon complex formation. openpharmaceuticalsciencesjournal.com This information is invaluable for understanding the mechanism of binding and for the rational design of more potent analogs.
Coordination Chemistry and Advanced Materials Applications
3,4-Pyridinedicarboxamide as a Versatile Ligand System
The coordinating versatility of this compound stems from the presence of multiple potential donor sites: the pyridine (B92270) nitrogen atom and the oxygen and nitrogen atoms of the two carboxamide groups. This arrangement allows the ligand to adopt various conformations and engage in different binding modes, influencing the dimensionality and topology of the resulting coordination compounds.
Exploration of Various Coordination Modes (e.g., N,N,N-chelation, O,N,O-coordination)
The coordination of this compound and its derivatives to metal centers can occur through several distinct modes, dictated by factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands. While specific studies on this compound are still developing, the behavior of closely related pyridine dicarboxamide and dicarboxylate ligands provides significant insight into its potential coordination chemistry.
One of the most common coordination modes observed for analogous pyridine dicarboxamide ligands is bidentate chelation involving the pyridine nitrogen and one of the amide oxygen atoms, forming a stable five-membered chelate ring. In such cases, the amide nitrogen atom typically remains protonated and is not involved in coordination. This (N, O)-bidentate mode is a fundamental interaction in the formation of many metal complexes.
Furthermore, the potential for (O, O)-bidentate chelation exists, where the oxygen atoms from both carboxamide groups coordinate to a single metal center. This mode would lead to a larger chelate ring and its favorability would depend on the size and coordination geometry preference of the metal ion.
While less common, N,N,N-tridentate chelation could be envisaged, particularly in derivatives where the amide nitrogens are substituted with additional donor groups. In such a scenario, the pyridine nitrogen and both amide nitrogens would coordinate to the metal center.
Another possibility is O,N,O-tridentate coordination , where the pyridine nitrogen and both carbonyl oxygen atoms bind to the metal ion. This mode would create two five-membered chelate rings, a highly stable arrangement.
The ability of the amide groups to rotate allows for conformational flexibility, which can facilitate bridging between multiple metal centers, leading to the formation of coordination polymers. The pyridine nitrogen and one or both amide groups can coordinate to different metal ions, resulting in extended one-, two-, or three-dimensional networks.
Design Principles for Multidentate Ligands based on Pyridinedicarboxamide
The this compound scaffold serves as an excellent platform for the rational design of more complex multidentate ligands. By chemically modifying the amide groups, researchers can introduce additional donor atoms and control the spatial orientation of these binding sites, thereby pre-programming the ligand for the assembly of specific metal-organic architectures.
A key design principle involves the introduction of substituent groups on the amide nitrogen atoms. These substituents can contain additional donor functionalities, such as other pyridyl groups, imidazoles, or carboxylates, effectively increasing the denticity of the ligand. For instance, attaching a pyridyl group to each amide nitrogen would create a hexadentate ligand with multiple potential chelation modes.
The length and flexibility of the linker between the this compound core and any appended donor groups are crucial design parameters. Short, rigid linkers will result in more predictable and rigid coordination complexes, while longer, more flexible linkers can allow for the formation of more complex and dynamic structures, including macrocycles and cages.
Furthermore, the steric bulk of the substituents on the amide groups can be used to control the coordination environment around the metal center. Bulky groups can prevent the coordination of multiple ligands to a single metal ion or direct the self-assembly process towards the formation of discrete polynuclear complexes rather than extended coordination polymers. By carefully selecting the nature, number, and position of these functional groups, it is possible to fine-tune the electronic and steric properties of the resulting ligand to achieve desired coordination geometries and supramolecular structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent, temperature, and stoichiometry can significantly influence the final product. Characterization of the resulting complexes is crucial to determine their structure and properties and is typically achieved through a combination of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.
Mono- and Oligo-nuclear Metal Complexes
While much of the focus on ligands like this compound is on the formation of extended structures, the synthesis of discrete mono- and oligo-nuclear complexes is also of significant interest. By controlling the reaction stoichiometry and using ancillary ligands that can block coordination sites, it is possible to isolate molecular complexes containing one or a few metal centers.
For instance, using a 2:1 ligand-to-metal ratio with a metal ion that favors a four-coordinate geometry could lead to the formation of a mononuclear complex where two this compound ligands coordinate to the metal center in a bidentate fashion. The specific geometry of such a complex (e.g., tetrahedral or square planar) would depend on the electronic configuration of the metal ion.
Oligo-nuclear complexes, containing a small, well-defined number of metal ions, can be prepared by using ligands designed to bridge two or more metal centers in a specific manner. For example, a ligand with two distinct coordination pockets could be used to bring two different metal ions into close proximity.
Preparation of Metallo-Supramolecular Assemblies
Metallo-supramolecular chemistry relies on the principles of self-assembly, where carefully designed molecular components spontaneously organize into larger, well-defined structures through reversible coordination bonds. This compound and its derivatives are excellent candidates for the construction of such assemblies due to their directional binding capabilities and potential for functionalization.
By reacting multitopic ligands based on the this compound scaffold with metal ions that have specific coordination geometry preferences, it is possible to create a variety of supramolecular architectures, such as molecular squares, triangles, and other polygons. The final structure is determined by the synergy between the geometry of the ligand and the coordination sphere of the metal ion.
For example, a linear ditopic ligand derived from this compound, when reacted with a metal ion that prefers a 90-degree coordination angle, could self-assemble into a molecular square. The resulting cavity within the square could then be used for host-guest chemistry applications.
Templated Synthesis of Cryptates and Cages
Template-directed synthesis is a powerful strategy for the construction of complex, hollow molecules like cryptates and cages. In this approach, a metal ion or another molecule acts as a template, organizing the reactive components in a specific orientation that favors the formation of the desired macrocyclic structure.
While specific examples utilizing this compound are not yet prevalent in the literature, the principles of this synthetic strategy are applicable. For instance, two tripodal ligands derived from this compound could be brought together by a metal ion template, allowing for the formation of covalent bonds between the ends of the ligands to create a cryptand that encapsulates the metal ion. Subsequent removal of the template would yield the empty host molecule.
The cavities of such cages and cryptates can be designed to have specific sizes, shapes, and chemical environments, making them suitable for applications in molecular recognition, catalysis, and drug delivery. The inherent structural features of this compound make it a promising building block for the future development of these sophisticated supramolecular structures.
Catalytic Applications of this compound-Metal Complexes
The presence of a pyridine ring and two amide groups allows this compound to coordinate with metal centers, forming complexes that have potential, though not yet extensively explored, catalytic applications. The electronic properties of the pyridine ring and the steric and electronic effects of the amide groups can influence the catalytic activity of the coordinated metal ion.
Homogeneous Catalysis in Organic Transformations
While the broader class of pyridine derivatives is widely used as ligands in homogeneous catalysis, specific research detailing the application of this compound-metal complexes in organic transformations is limited. However, its potential is suggested by patent literature, which includes this compound in a list of pyridine-based ligands for metal-catalyzed oxidation reactions. googleapis.com These catalysts are proposed for enhancing the oxidation of olefins. googleapis.com The fundamental ability of the pyridine nitrogen and amide oxygens to coordinate with transition metals suggests that its complexes could be investigated for various organic reactions, such as cross-coupling, hydrogenation, and oxidation, similar to other N,O-donor ligands. Further research is required to synthesize and characterize specific metal complexes of this compound and evaluate their efficacy and selectivity as homogeneous catalysts.
Integration into Polymeric and Advanced Materials
The bifunctional nature of this compound makes it a valuable building block for the synthesis of advanced materials, particularly coordination polymers and metal-organic frameworks (MOFs). Its ability to link metal centers can lead to the formation of extended one-, two-, or three-dimensional structures.
Self-Healing Polymers and Elastomers
Currently, there is a lack of published research specifically demonstrating the integration of this compound into self-healing polymers and elastomers. While related isomers, such as 2,6-pyridinedicarboxamide (B1202270), have been successfully used to create dynamic and reversible metal-ligand cross-links that impart self-healing properties to polymers, similar applications for the 3,4-isomer have not been reported. The principles of using metal-coordination bonds for self-healing materials suggest that this compound could potentially be used to create such materials, but experimental validation is not available in the current scientific literature.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The use of this compound and its derivatives as ligands has led to the successful synthesis of novel coordination polymers with diverse structural topologies. The ligand's ability to act as a multi-connecting linker is central to the formation of these extended networks.
One study reported the synthesis of a one-dimensional (1D) coordination polymer, [{Cu(μ2-adip)(pydca)2}n], where 'pydca' is this compound and 'adip' is the adipate (B1204190) anion. researchgate.net In this structure, the copper(II) atom has a tetragonal-bipyramidal coordination environment. The adipate ligand bridges copper centers to form the 1D chain, while two this compound molecules coordinate to each copper atom in a monodentate fashion through the pyridine nitrogen. These chains are further connected through hydrogen bonds to form a 3D supramolecular framework. researchgate.net
In another significant work, N-substituted derivatives, N,N,N′,N′-tetraisopropyl-3,4-pyridinedicarboxamide (L1) and N,N,N′,N′-tetraisobutyl-3,4-pyridinedicarboxamide (L2), were used to synthesize a series of two-dimensional (2D) coordination polymers with mercury(II) halides (HgX2, where X = Cl, Br, I). acs.orgacs.org These studies demonstrated that the ligands can act as two- or three-connecting linkers, forming 2D polymers with square pyramidal coordination geometry around the Hg(II) ions. acs.org Interestingly, the choice of the halide ion and the N-alkyl substituent influenced the final structure. For instance, the complex of L2 with HgI2 resulted in a dimeric structure rather than a coordination polymer, a change attributed to the steric effects of the large isobutyl groups and the soft character of the iodide ion. acs.orgresearchgate.net
The table below summarizes the structural features of some reported coordination polymers incorporating this compound derivatives.
| Compound | Metal Ion | Ligands | Dimensionality | Coordination Geometry | Ref |
| [{Cu(μ2-adip)(pydca)2}n] | Cu(II) | This compound (pydca), adipate (adip) | 1D Polymer | Tetragonal-bipyramidal | researchgate.net |
| [Hg(L1)Cl2]n | Hg(II) | N,N,N′,N′-tetraisopropyl-3,4-pyridinedicarboxamide (L1), Chloride | 2D Polymer | Square pyramidal | acs.org |
| [Hg(L1)Br2]n | Hg(II) | N,N,N′,N′-tetraisopropyl-3,4-pyridinedicarboxamide (L1), Bromide | 2D Polymer | Square pyramidal | acs.org |
| [Hg(L2)Cl2]n | Hg(II) | N,N,N′,N′-tetraisobutyl-3,4-pyridinedicarboxamide (L2), Chloride | 2D Polymer | Square pyramidal | acs.org |
| [Hg(L2)Br2]n | Hg(II) | N,N,N′,N′-tetraisobutyl-3,4-pyridinedicarboxamide (L2), Bromide | 2D Polymer | Square pyramidal | acs.org |
| [Hg(L2)I2]2 | Hg(II) | N,N,N′,N′-tetraisobutyl-3,4-pyridinedicarboxamide (L2), Iodide | 0D Dimer | Tetrahedral | acs.org |
Functional Materials with Tunable Properties
The incorporation of this compound into coordination polymers allows for the development of functional materials whose properties can be tuned by altering the metal ion or other system components. The mercury(II) halide complexes with N-substituted this compound ligands, for example, exhibit photoluminescent properties. mdpi.com The emission characteristics of such materials are sensitive to the coordination environment of the metal ion and the nature of the ligands involved.
The structural diversity observed in these coordination polymers—ranging from 1D chains to 2D layers and discrete dimers—highlights the potential for crystal engineering. researchgate.netacs.org By systematically varying the metal salt, solvent system, or substituents on the amide groups, it is possible to control the resulting topology and, consequently, the material's properties, such as porosity, stability, and optical or magnetic behavior. researchgate.net This tunability is a hallmark of MOFs and coordination polymers, opening avenues for applications in areas like chemical sensing, gas storage, and optics. For example, the luminescent properties of d¹⁰ metal complexes, such as those with Hg(II), can be exploited for sensing applications, where the presence of an analyte might alter the emission spectrum. mdpi.com
Retrosynthetic Analysis and Synthetic Planning for 3,4 Pyridinedicarboxamide
Disconnection Strategies for the Pyridine (B92270) Nucleus
The pyridine ring is a common heterocyclic motif in many important compounds. acsgcipr.org From a retrosynthetic perspective, there are several general strategies for disconnecting the pyridine nucleus. A fundamental approach involves disconnecting two C-N bonds, which often simplifies the pyridine ring to a 1,5-dicarbonyl compound or a related unsaturated equivalent. slideshare.netyoutube.com This strategy is based on well-established forward reactions like the Hantzsch pyridine synthesis, which typically condenses a β-ketoester, an aldehyde, and ammonia (B1221849). wikipedia.org
Another strategy involves the cycloaddition approach, where the pyridine ring is envisioned as an adduct from a Diels-Alder type reaction. acsgcipr.orglkouniv.ac.in However, for many substituted pyridines, especially those readily derived from abundant precursors, a more practical strategy is not to build the ring from scratch but to utilize a pre-formed pyridine or a related fused heterocycle and modify its substituents through functional group interconversions.
For 3,4-Pyridinedicarboxamide, while a disconnection to a 1,5-dicarbonyl is theoretically possible, a more efficient analysis focuses on the substituents, assuming the pyridine core can be obtained from a more complex but readily available starting material. This leads to the consideration of precursors such as substituted pyridines or related bicyclic systems like quinoline (B57606) or isoquinoline. The oxidation of isoquinoline, for instance, can yield 3,4-pyridinedicarboxylic acid, making it a highly valuable starting material. guidechem.com
Retrosynthesis of Amide Functionalities
The most logical disconnection for an amide bond is the carbon-nitrogen (C-N) bond. youtube.comslideshare.net This disconnection corresponds to the well-established forward reaction of amide formation from a carboxylic acid derivative and an amine. wikipedia.orglibretexts.org In the case of this compound, there are two identical amide functionalities.
Applying this disconnection strategy breaks both C-N bonds, leading to a dicarboxylic acid precursor and two equivalents of an amine. This is a "two-group disconnection" focused on the functional groups rather than the core ring structure.
Retrosynthetic Step:
Target Molecule: this compound
Disconnection: C(O)-N bond (Amide bond)
Resulting Fragments: A synthon for the pyridine ring bearing two electrophilic carbonyl carbons and a synthon for a nucleophilic nitrogen source.
This analysis simplifies the complex target molecule into two fundamental components: a pyridine-3,4-dicarbonyl unit and an ammonia equivalent.
Identification of Key Synthons and Starting Materials
Following the disconnection of the amide bonds, the next step is to identify the synthons (idealized fragments) and their corresponding synthetic equivalents (real chemical reagents). lkouniv.ac.in
Synthon 1: A pyridine ring with two acylium ions (or equivalent electrophilic carbonyls) at the 3 and 4 positions.
Synthetic Equivalent 1: The most common and stable equivalent for this synthon is 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid). wikipedia.org This diacid can be "activated" to increase its electrophilicity.
Synthon 2: Two equivalents of the amide anion (NH₂⁻) or a nucleophilic ammonia equivalent.
Synthetic Equivalent 2: Ammonia (NH₃) or an ammonium (B1175870) salt is the direct and practical reagent for this synthon.
This primary analysis identifies 3,4-pyridinedicarboxylic acid as the key intermediate. A further retrosynthetic step can be applied to this intermediate. As mentioned, a practical route to 3,4-pyridinedicarboxylic acid is the oxidative cleavage of isoquinoline. guidechem.com
The table below summarizes the key synthons and their real-world starting materials for the synthesis of this compound.
| Synthon | Description | Synthetic Equivalent (Reagent) | Role |
|---|---|---|---|
| Pyridine-3,4-diacylium | Electrophilic pyridine dicarbonyl unit | 3,4-Pyridinedicarboxylic acid | Key Intermediate |
| NH₂⁻ | Nucleophilic amine source | Ammonia (NH₃) | Reagent |
| 3,4-disubstituted pyridine precursor | Precursor to the pyridine diacid | Isoquinoline | Starting Material |
Strategic Use of Functional Group Interconversions (FGIs) and Protecting Groups
Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a key bond-forming step. lkouniv.ac.in In the planned synthesis of this compound, FGI is essential for activating the carboxylic acid groups for amidation.
The direct reaction of a carboxylic acid with ammonia to form an amide requires high temperatures to drive off water and is often inefficient. wikipedia.org A more effective approach involves converting the carboxylic acids into more reactive derivatives.
Key FGI Step:
Conversion: Carboxylic Acid → Acyl Chloride
Reagent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). smolecule.com
Purpose: The acyl chloride is a much stronger electrophile than the corresponding carboxylic acid, allowing the reaction with ammonia to proceed under milder conditions and in higher yield.
Therefore, the retrosynthetic pathway includes an FGI step: this compound ⇒ (Amidation) ⇒ 3,4-Pyridinedioyl dichloride + Ammonia ⇒ (FGI) ⇒ 3,4-Pyridinedicarboxylic acid
In this specific synthetic plan, the use of protecting groups is generally not necessary. The pyridine nitrogen is weakly basic and is protonated under the acidic conditions used for acyl chloride formation, which deactivates it towards unwanted side reactions. The subsequent reaction with ammonia is selective for the highly reactive acyl chloride groups.
Forward Synthesis Validation of Retrosynthetic Pathways
The validity of a retrosynthetic analysis is confirmed by designing a viable forward synthesis. Based on the analysis above, a two-stage forward synthesis can be proposed, starting from the readily available isoquinoline.
Stage 1: Synthesis of the Key Intermediate, 3,4-Pyridinedicarboxylic Acid
The first stage involves the preparation of the key dicarboxylic acid intermediate. A well-documented method is the oxidation of isoquinoline.
Step 1: Oxidation of Isoquinoline. Isoquinoline is subjected to strong oxidizing conditions. For example, treatment with concentrated sulfuric acid in the presence of selenium at high temperatures (270-280°C) cleaves the benzene (B151609) portion of the fused ring system, yielding the pyridine-3,4-dicarboxylic acid after workup and pH adjustment. guidechem.com
Stage 2: Formation of this compound
This stage involves the conversion of the dicarboxylic acid to the final diamide (B1670390) product.
Step 2: Functional Group Interconversion. 3,4-Pyridinedicarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert both carboxylic acid groups into acyl chloride groups, yielding 3,4-pyridinedioyl dichloride.
Step 3: Amidation. The resulting diacyl chloride is then reacted with an excess of aqueous or gaseous ammonia. The ammonia acts as a nucleophile, attacking both acyl chloride groups to form the stable amide bonds, resulting in the formation of this compound. smolecule.comchemistrysteps.com The excess ammonia also serves to neutralize the HCl generated during the reaction.
The proposed forward synthesis is summarized in the table below.
| Step | Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Oxidative Cleavage | Isoquinoline | H₂SO₄, Se | 3,4-Pyridinedicarboxylic acid |
| 2 | Acyl Chloride Formation (FGI) | 3,4-Pyridinedicarboxylic acid | SOCl₂ | 3,4-Pyridinedioyl dichloride |
| 3 | Diamidation | 3,4-Pyridinedioyl dichloride | NH₃ (excess) | This compound |
This synthetic plan is logical, relies on well-established chemical transformations, and utilizes a commercially available starting material, thereby validating the retrosynthetic analysis.
Broader Context in Heterocyclic Chemical Research
Comparative Analysis with Other Pyridine (B92270) Isomers and Derivatives
The positioning of functional groups on the pyridine ring profoundly influences the compound's physicochemical properties and reactivity. In the case of pyridinedicarboxamides, the isomeric placement of the two carboxamide groups leads to distinct chemical behaviors. 3,4-Pyridinedicarboxamide, also known as cinchomeronamide, possesses vicinal amide groups, which creates a unique electronic and steric environment compared to its other isomers, such as 2,3-pyridinedicarboxamide, 2,5-pyridinedicarboxamide, 2,6-pyridinedicarboxamide (B1202270), and 3,5-pyridinedicarboxamide.
The pyridine ring itself is electron-deficient, a characteristic that influences its interaction with other molecules and its reactivity. This electron deficiency facilitates interactions like π-π stacking with biological targets, which can enhance binding affinity. nih.gov The addition of carboxamide groups, which are electron-withdrawing, further modifies the electronic landscape of the pyridine ring.
A comparative analysis of pyridine carboxylic acid isomers—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—demonstrates the significance of substituent placement. nih.gov These foundational isomers are precursors to their corresponding dicarboxamides and exhibit different biological activities and chemical properties based on the position of the carboxylic acid group. nih.gov This principle extends to the dicarboxamide derivatives. For instance, the proximity of the amide groups in this compound allows for potential intramolecular hydrogen bonding, which is not possible in isomers like 2,5- or 3,5-pyridinedicarboxamide where the groups are further apart. This structural feature can affect solubility, crystal packing, and interaction with biological macromolecules.
Furthermore, the reactivity of pyridines can be compared through the study of highly reactive intermediates like pyridynes. The reactivity and regioselectivity of 3,4-pyridyne, for example, differ from other pyridyne isomers, highlighting the influence of the position of the triple bond within the ring. nih.gov While not a direct comparison of the dicarboxamides, this illustrates the inherent differences in the pyridine core based on substitution patterns.
The following table provides a comparative overview of different pyridinedicarboxamide isomers.
| Isomer | CAS Number | Molecular Formula | Key Structural Feature | Potential Implications |
| This compound | 4663-98-3 | C₇H₇N₃O₂ | Vicinal (adjacent) amide groups | Intramolecular hydrogen bonding, unique chelation properties |
| 2,3-Pyridinedicarboxamide | 20057-36-5 | C₇H₇N₃O₂ | Vicinal amide groups adjacent to ring nitrogen | Steric hindrance from ring nitrogen, altered electronic effects |
| 2,5-Pyridinedicarboxamide | 36363-80-7 | C₇H₇N₃O₂ | Amide groups in a meta-like relationship | Less steric hindrance compared to ortho-substituted isomers |
| 2,6-Pyridinedicarboxamide | 2854-17-3 | C₇H₇N₃O₂ | Amide groups flanking the ring nitrogen | Symmetrical structure, potential for pincer-type chelation |
| 3,5-Pyridinedicarboxamide | 54037-12-0 | C₇H₇N₃O₂ | Symmetrical structure with meta-positioning | Different dipole moment compared to other isomers |
Electronic and Steric Influence of Amide Groups on Pyridine Ring Systems
The two amide groups in this compound exert significant electronic and steric influences on the pyridine ring. Amide groups are generally considered electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair into the carbonyl group. The presence of two such groups on the pyridine ring enhances its electron-deficient character. This increased electrophilicity can influence the regioselectivity of nucleophilic aromatic substitution reactions.
The electronic influence of substituents on a pyridine ring can be systematically studied. For instance, research on NNN pincer-type ligands with various functional groups at the 4-position of the pyridine ring has shown that both electron-donating and electron-withdrawing groups can alter the electronic properties of the metal center they coordinate to. nih.gov Similarly, studies on Fe-pyridinophane complexes have demonstrated that modifying the pyridine ring with electron-donating or electron-withdrawing groups leads to significant shifts in the redox potentials of the metal complexes. nih.gov These findings underscore the tunability of the electronic properties of the pyridine core through substitution. In this compound, the cumulative electron-withdrawing effect of the two amide groups would be expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to nucleophilic attack.
From a steric perspective, the adjacent amide groups in this compound can influence the molecule's conformation and its ability to interact with other molecules. The rotation around the C-C bond between the amide substituents and the pyridine ring may be restricted, leading to preferred conformations. These conformational preferences can be critical for biological activity, as they dictate the three-dimensional shape of the molecule and its ability to fit into a binding site. researchgate.net The steric hindrance imposed by the two bulky amide groups can also direct the approach of reagents in chemical reactions.
Furthermore, the amide groups can participate in hydrogen bonding, acting as both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygens). This capability is crucial for its interactions in biological systems and for the formation of supramolecular structures. The specific arrangement of these groups in this compound allows it to act as a chelating agent, coordinating with metal ions. smolecule.com This chelation ability is a direct consequence of the electronic and steric properties of the amide groups and their positioning on the pyridine scaffold.
Contributions to Heterocyclic Scaffold Diversity and Innovation
The pyridine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs. researchgate.netnih.govrsc.org Its presence can improve a drug's potency, metabolic stability, and permeability. nih.gov this compound contributes to the vast chemical space of pyridine derivatives, offering a unique substitution pattern for the development of novel compounds.
The versatility of the pyridine scaffold allows for the creation of large libraries of compounds with diverse functional groups for screening against various biological targets. nih.gov Compounds like this compound can serve as starting materials or key intermediates in the synthesis of more complex heterocyclic systems. For example, derivatives of 3,4-pyridinedicarboxamides have been investigated for their potential biological activities. nih.gov The dicarboxamide functionality can be readily modified, for instance, through reduction of the amide groups to amines or hydrolysis to dicarboxylic acids, opening up avenues for further chemical diversification. smolecule.com
The development of synthetic methodologies that allow for the construction of polysubstituted pyridines, including the use of pyridyne intermediates, highlights the ongoing innovation in heterocyclic chemistry. nih.gov These methods enable the creation of highly decorated pyridine scaffolds that can be tailored for specific applications. The unique arrangement of functional groups in this compound makes it a valuable building block in this context. Its ability to form coordination polymers with metal ions also points to its utility in materials science, further expanding the applications of this heterocyclic scaffold. acs.org
The exploration of fused heterocyclic systems, such as pyrrolopyridines and pyrazolopyridines, which are isomers of azaindoles, further illustrates the importance of pyridine-based scaffolds in generating structural diversity. nih.govnih.govmdpi.com These fused systems often exhibit interesting biological properties, and their synthesis can sometimes involve intermediates derived from functionalized pyridines. The continuous exploration of pyridine derivatives, including this compound, is therefore crucial for the innovation of new therapeutic agents and functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-pyridinedicarboxamide derivatives, and how are reaction conditions optimized?
- Methodology : The synthesis often employs tandem reactions like Knoevenagel condensation and Michael addition, followed by intramolecular cyclization. For example, 4-alkyl-6-amino derivatives are synthesized via regioselective alkylation at sulfur atoms in thioether intermediates. Reaction optimization includes solvent selection (e.g., ethanol or DMF), temperature control (e.g., 60°C for 6 hours), and stoichiometric ratios of reagents to maximize yield (~84%) .
- Characterization : Products are confirmed via elemental analysis, IR (e.g., C=O stretch at ~1724 cm⁻¹), and UV-Vis spectroscopy (e.g., π→π* transitions at 271 nm) .
Q. How is the crystal structure of this compound-based coordination complexes resolved?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine asymmetric units and coordination geometries. For example, Hg(II) complexes with this compound ligands form distorted tetrahedral geometries, stabilized by intramolecular N–H···O hydrogen bonds and π–π stacking (centroid distances: 3.59–3.63 Å) . Data refinement employs software like SHELXL .
Q. What spectroscopic techniques are critical for analyzing this compound derivatives?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1627 cm⁻¹ and N–H stretches at ~3425 cm⁻¹) .
- UV-Vis : Monitors electronic transitions (e.g., ligand-to-metal charge transfer in Cu(II) complexes at ~674 nm) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, revealing decomposition steps (e.g., loss of coordinated DMF at ~200°C) .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation/functionalization of this compound be addressed?
- Methodology : Regioselective alkylation at sulfur atoms in thioether derivatives is achieved using allyl halides under controlled pH and solvent polarity. For example, 6-allylsulfanyl derivatives form via nucleophilic substitution, confirmed by SCXRD and NMR . Computational modeling (e.g., DFT) aids in predicting reactive sites .
Q. What strategies resolve contradictions in thermal stability data for this compound metal complexes?
- Methodology : Discrepancies in TGA results (e.g., variable decomposition temperatures) are addressed by standardizing experimental conditions (heating rate, atmosphere) and cross-validating with differential scanning calorimetry (DSC). For instance, Hg(II) complexes show higher stability than Cu(II) due to stronger metal-ligand bonds .
Q. How is the DNA-binding mechanism of this compound metal complexes studied?
- Methodology :
- UV-Vis Titration : Measures hypochromism and redshift in absorption spectra to calculate binding constants (e.g., for Cu(II) complexes) .
- Fluorescence Quenching : Ethidium bromide displacement assays determine Stern-Volmer constants () to quantify intercalation efficiency .
- Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon ligand interaction .
Q. What are the toxicity profiles of this compound derivatives, and how are acute toxicity studies designed?
- Methodology : Rodent models (e.g., intraperitoneal LD) evaluate acute toxicity. For example, a derivative with a 3-nitrophenyl substituent showed an LD >800 mg/kg in rats, requiring dose-response curves and histopathological analysis . Controls include vehicle-only groups and post-mortem organ assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
